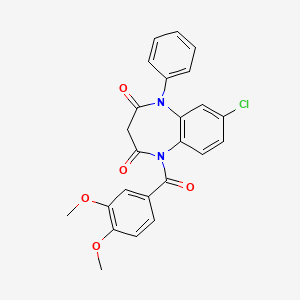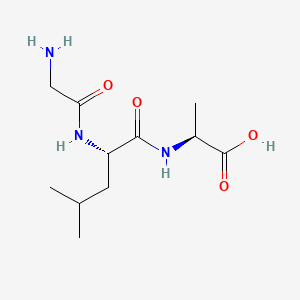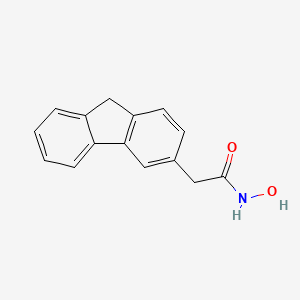![molecular formula C8H18S4 B14695177 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol CAS No. 27431-34-1](/img/structure/B14695177.png)
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is a complex organosulfur compound characterized by multiple sulfanyl (thiol) groups This compound is notable for its unique structure, which includes three sulfanyl groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol typically involves multi-step organic reactions. One common method involves the thiolation of a suitable precursor molecule. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a thiolating agent, such as thiourea or hydrogen sulfide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated thiol derivatives.
科学研究应用
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a protective agent against oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of materials with enhanced properties, such as increased resistance to oxidation.
作用机制
The mechanism of action of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol involves its interaction with molecular targets through its thiol groups. These interactions can modulate redox reactions and influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox biology.
相似化合物的比较
Similar Compounds
1,3-Propanedithiol: A simpler thiol compound with two thiol groups.
2,3-Dimercapto-1-propanol: Another organosulfur compound with thiol groups, used in chelation therapy.
Uniqueness
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is unique due to its three thiol groups, which provide enhanced reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring strong reducing agents or protective agents against oxidative stress.
属性
CAS 编号 |
27431-34-1 |
|---|---|
分子式 |
C8H18S4 |
分子量 |
242.5 g/mol |
IUPAC 名称 |
3-[2-(3-sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol |
InChI |
InChI=1S/C8H18S4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
InChI 键 |
UDXBQTHGMFDWIW-UHFFFAOYSA-N |
规范 SMILES |
C(CS)CSCCSCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
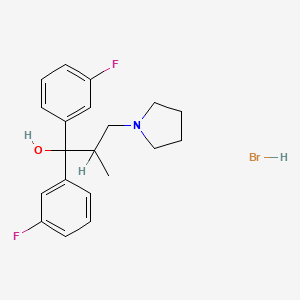
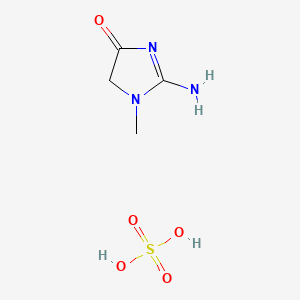
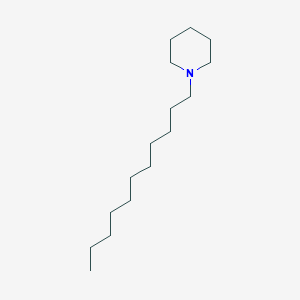
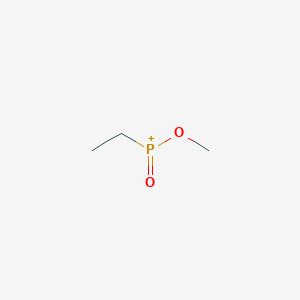
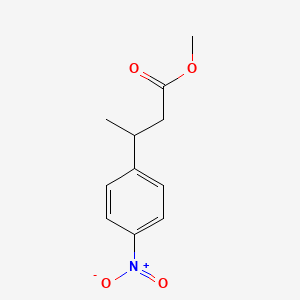

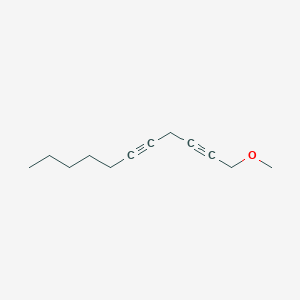
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
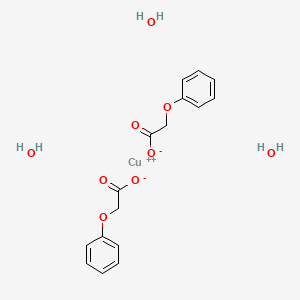
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
